molecular formula C15H24 B057833 (-)-Germacrene D CAS No. 23986-74-5

(-)-Germacrene D

Cat. No. B057833
CAS RN: 23986-74-5
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-RXJOXMPGSA-N
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Description

Synthesis Analysis

The synthesis of (-)-Germacrene D involves enzymes known as sesquiterpene synthases, which catalyze the conversion from farnesyl diphosphate (FDP) to germacrene D. Studies have identified enantiospecific (+)- and (-)-germacrene D synthases in plants like goldenrod (Solidago canadensis), which produce both enantiomers of germacrene D, highlighting the enzyme's specificity and the genetic basis for this production (Prosser et al., 2004).

Molecular Structure Analysis

The molecular structure of (-)-Germacrene D has been extensively studied through various analytical techniques, including gas chromatography, mass spectrometry, and nuclear magnetic resonance (NMR). These studies have helped in understanding the compound's complex cyclic structure, which is fundamental to its biological activity and interaction with other molecules (Gonzalez et al., 2014).

Chemical Reactions and Properties

(-)-Germacrene D undergoes various chemical reactions, including acid-catalyzed, photochemically, and thermally induced rearrangements, leading to a plethora of sesquiterpenes. These reactions have been instrumental in understanding the compound's role as a precursor in sesquiterpene biosynthesis and its chemical diversity (Bülow & König, 2000).

Physical Properties Analysis

The physical properties of (-)-Germacrene D, such as its boiling point, optical rotation, and solubility, have been characterized to understand its behavior in different environments and its interaction with other substances. These properties are crucial for its extraction, identification, and application in various fields (Niwa et al., 1980).

Chemical Properties Analysis

The chemical properties of (-)-Germacrene D, including its reactivity and stability under different conditions, have been explored through studies on its bromination and other chemical modifications. These investigations shed light on the compound's functional groups and their implications for its biological activity and potential applications (Ogamino et al., 2004).

Scientific Research Applications

  • Precursor in Sesquiterpene Biosynthesis : (-)-Germacrene D is a precursor to many sesquiterpene hydrocarbons, undergoing various rearrangements to form compounds of the cadinane, eudesmane, and other groups, useful for structure investigations and stereochemical assignments of plant constituents (Bülow & Konig, 2000).

  • Chemoenzymatic Synthesis : It is used in the chemoenzymatic synthesis of novel germacrenes, leveraging plant enzymes for creating potentially valuable volatiles for biological studies (Cascón et al., 2012).

  • Plant-Insect Interactions : (-)-Germacrene D is significant in studying plant-insect interactions, with distinct enantiomers produced by different enzymes in goldenrod, impacting pest control strategies (Prosser et al., 2004).

  • Biological Activity : This compound has demonstrated a reversal in behavioral activity in insects when altered structurally, providing insights into the development of insect repellents (Touchet et al., 2015).

  • Biosynthesis Studies : Labeling studies in Solidago canadensis have revealed insights into the biosynthesis of (-)-Germacrene D, an essential aspect of understanding its role in natural processes (Steliopoulos et al., 2002).

  • Insect Attraction and Oviposition : It increases the attraction and oviposition by certain moths, such as Heliothis virescens, highlighting its role in ecological dynamics (Mozūraitis et al., 2002).

  • Interactions among Organisms : Germacrene D acts as a vegetable pheromone in interactions among different species, such as in a mycorrhizal synthesis system, underscoring its ecological significance (Gioacchini et al., 2002).

  • Evolutionary Insights : Studies on enzymes like germacrene A synthase have provided insights into the evolutionary mechanisms that lead to the production of various sesquiterpenes, including germacrene D (Gonzalez et al., 2014).

  • Sex Pheromone in Insects : Germacrene D has been identified as a sex stimulant in insects like the American cockroach, providing a basis for understanding and manipulating insect behavior (Kitamura et al., 1976).

properties

IUPAC Name

(1E,6E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIBLDCXCZKKJE-RXJOXMPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CCC(=C)/C=C/[C@@H](CC1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70881247
Record name (-)-Germacrene D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Germacrene D

CAS RN

23986-74-5
Record name Germacrene D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23986-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Germacrene D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023986745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Germacrene D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-, (1E,6E,8S)-
Source European Chemicals Agency (ECHA)
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Record name GERMACRENE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2I9ATG34E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30,500
Citations
K Noge, JX Becerra - Molecules, 2009 - mdpi.com
… Germacrene D was one of the predominant components (15.1–56.2%) of all of these species. Germacrene D … production of germacrene D might be an ancient trait in the genus Bursera. …
Number of citations: 75 www.mdpi.com
N Bülow, WA König - Phytochemistry, 2000 - Elsevier
… Germacrene D is considered as a precursor of many sesquiterpene … of germacrene D isolated from several Solidago species, which contain both enantiomers of germacrene D. …
Number of citations: 313 www.sciencedirect.com
RM Montanari, LCA Barbosa, AJ Demuner, CJ Silva… - Química …, 2011 - SciELO Brasil
… species have more germacrene-D than (E)-caryophyllene. … cation, which can be converted to germacrene-D. Thus, the … observed that (E)-caryophyllene and germacrene-D were also …
Number of citations: 114 www.scielo.br
X He, DE Cane - Journal of the American Chemical Society, 2004 - ACS Publications
… /germacrene D synthase and analysis of the resulting samples of germacradienol (2) and germacrene D (5) … transfer in the formation of (−)-germacrene D (5). The proportion of the two …
Number of citations: 76 pubs.acs.org
J Jiang, X He, DE Cane - Journal of the American Chemical …, 2006 - ACS Publications
… /germacrene D … of germacrene D (4) remained constant at 10−11%, independent of protein concentration. As already established for generation of germacradienol and germacrene D, 6,…
Number of citations: 153 pubs.acs.org
CO Schmidt, HJ Bouwmeester… - Chirality: The …, 1999 - Wiley Online Library
… mers (+)-germacrene D 2a and (−)-germacrene D 2b in … : (+)germacrene D synthase and (−)-germacrene D synthase. … of the formation of the germacrene D enantiomers. To that end, we …
Number of citations: 81 onlinelibrary.wiley.com
J Liu, C Chen, X Wan, G Yao… - Microbial Cell …, 2022 - microbialcellfactories.biomedcentral …
… germacrene D titers of the different germacrene D synthases. In previous studies, many germacrene D … Some of germacrene D synthases displayed poor product specificity, producing …
T Yamasaki, M Sato, H Sakoguchi - Applied Entomology and …, 1997 - jstage.jst.go.jp
… A key compound, (—)-germacrene D, was isolated from the … beetle, but (—)germacrene D in combined use diminished the … when (—)-germacrene D was added to the attracmnt odor. …
Number of citations: 56 www.jstage.jst.go.jp
S Casiglia, M Bruno, M Bramucci… - Journal of EssEntial …, 2017 - Taylor & Francis
… Result: The essential oil resulted very rich of the sesquiterpene hydrocarbon germacrene D (81.2%). … sicula as a natural source of germacrene D to be exploited on an industrial level. …
Number of citations: 54 www.tandfonline.com
I Prosser, IG Altug, AL Phillips, WA König… - Archives of Biochemistry …, 2004 - Elsevier
… that it produces both enantiomers of germacrene D. Two new sesquiterpene … )-germacrene D synthase and Sc19 as (−)-germacrene D synthase. Thus, the enantiomers of germacrene D …
Number of citations: 95 www.sciencedirect.com

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